molecular formula C6H7IN2 B1312451 4-Iodobenzene-1,2-diamine CAS No. 21304-38-1

4-Iodobenzene-1,2-diamine

Cat. No.: B1312451
CAS No.: 21304-38-1
M. Wt: 234.04 g/mol
InChI Key: FUOSRKZBOIVBOS-UHFFFAOYSA-N
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Description

4-Iodobenzene-1,2-diamine (CAS 21304-38-1) is a halogenated aromatic diamine with the molecular formula C₆H₇IN₂ and a molecular weight of 234.04 g/mol . Key physicochemical properties include:

  • Density: 2.016 g/cm³
  • Boiling Point: 339°C at 760 mmHg
  • Flash Point: 158.8°C
  • Vapor Pressure: 9.46 × 10⁻⁵ mmHg at 25°C

The iodine substituent at the 4-position imparts unique electronic and steric characteristics, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for heterocyclic compounds. Its high molecular weight and polarizability distinguish it from non-halogenated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the iodination of benzene-1,2-diamine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactions Involving Amine Groups

  • Condensation, Acylation, and Alkylation: The amine groups in 4-Iodobenzene-1,2-diamine can participate in condensation reactions to form imines or Schiff bases. They can also undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides to introduce alkyl groups.

Reactions Involving the Iodine Group

  • Nucleophilic Aromatic Substitution: The iodine group can be readily substituted by other functional groups through nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents at the 4-position of the benzene ring.

As a Labeling and Crosslinking Agent

  • Bioconjugation: The amine groups of this compound can form stable covalent bonds with proteins and nucleic acids, enabling the attachment of fluorescent tags, radioisotopes or other probes for detection and analysis. The iodine group can also participate in click chemistry reactions, further expanding its utility in bioconjugation strategies.

Potential in Developing Sensors and Biosensors

  • Electrochemical Sensors: Due to its unique properties, this compound is being explored for the design of electrochemical sensors for detecting analytes like heavy metals, environmental pollutants and biomolecules like glucose.

Comparison with Similar Compounds

Compound NameStructureNotable Features
4-ChloroanilineC6H4ClNH2Lacks iodine; less reactive
3-IodoanilineC6H4I(NH2)Iodine at different position
4-BromoanilineC6H4BrNH2Bromine substitution; less reactive than iodine
4-IodophenylalanineC6H4I(NH2)CH(NH2)COOHAmino acid derivative

The presence of iodine in this compound contributes to its enhanced reactivity compared to similar compounds like 4-chloroaniline or 4-bromoaniline. This unique feature makes it particularly valuable in synthetic organic chemistry and biological applications.

Reactions with Iodosobenzene Diacetate

Iodosobenzene diacetate, also known as phenyliodonium diacetate (PIDA), is a hypervalent iodine reagent that can mediate various oxidative reactions . These include:

  • Oxidative 1,2-C to N migration of primary amines
  • Oxidative decarboxylation of β,γ-unsaturated carboxylic acids
  • α-functionalization of enones
  • Synthesis of amides from aldehydes and amines
  • Beckmann rearrangement of ketoximes to provide amides
  • Oxidative decarboxylation of 2-aryl carboxylic acids into aldehydes, ketones, and nitriles
  • Oxidation of aldoximes to nitrile oxides
  • Conversion of enamine derivatives to 2H-azirines
  • Amination of aliphatic C-H bonds of N-alkylamidines to yield dihydroimidazoles and tetrahydropyrimidines

Scientific Research Applications

Chemical Synthesis

4-Iodobenzene-1,2-diamine serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions:

  • Nucleophilic Aromatic Substitution : The iodine atom can be substituted with other nucleophiles, facilitating the synthesis of more complex molecules.
  • Condensation Reactions : The amine groups can undergo condensation reactions to form imines or amides.
  • Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions to generate biaryl compounds.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic Aromatic SubstitutionSubstitutes iodine with various nucleophiles
CondensationForms imines or amides with aldehydes or ketones
Cross-CouplingGenerates biaryl compounds via palladium coupling

Biological Research Applications

The compound's reactivity towards biomolecules makes it valuable in biological research:

  • Labeling and Crosslinking Agent : It can form stable covalent bonds with proteins and nucleic acids, allowing researchers to attach fluorescent tags or radioisotopes for detection purposes.
  • Bioconjugation Strategies : The iodine group facilitates click chemistry reactions, enhancing its utility in bioconjugation.

Case Study: Protein Interaction Studies

Research has shown that this compound can modify protein functions by interacting with thiol groups. This modification has implications for drug development and therapeutic interventions.

Potential Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties:

  • Mechanism of Action : It may induce apoptosis in cancer cells through mitochondrial pathways.
  • Research Findings : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of this compound

CompoundIC50 (µM)Cell Line
This compound25 ± 3HeLa
Derivative A15 ± 2MCF7
Derivative B30 ± 4A549

Sensor Development

Due to its ability to change electrical conductivity upon interaction with specific molecules, this compound is being explored for sensor applications:

  • Electrochemical Sensors : Researchers are investigating its use in sensors for detecting heavy metals and environmental pollutants.

Case Study: Heavy Metal Detection

A study demonstrated the effectiveness of a sensor based on this compound for detecting lead ions in water samples.

Industrial Applications

In the industrial sector, this compound is used in the production of:

  • Dyes and Pigments : Its unique structure allows for the creation of vibrant colors in dyes.
  • Specialty Chemicals : It serves as an intermediate in the synthesis of various industrial chemicals.

Table 3: Industrial Applications of this compound

Application TypeDescription
DyesUsed as a precursor for vibrant dye formulations
Specialty ChemicalsIntermediate for synthesizing diverse chemicals

Mechanism of Action

The mechanism of action of 4-iodobenzene-1,2-diamine involves its interaction with specific molecular targets. The iodine atom and amino groups allow the compound to participate in various chemical reactions, which can modify the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 4-iodobenzene-1,2-diamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Features
This compound C₆H₇IN₂ 234.04 2.016 339 High halogen content, polarizable
4-Methylbenzene-1,2-diamine C₇H₁₀N₂ 122.17 1.12 285 Electron-donating methyl group
4-Chlorobenzene-1,2-diamine C₆H₇ClN₂ 142.59 1.35 310 Moderate reactivity in substitution
4-Nitrobenzene-1,2-diamine C₆H₇N₃O₂ 153.14 1.45 320 (decomposes) Strong electron-withdrawing nitro group
4-Methoxybenzene-1,2-diamine C₇H₁₀N₂O 138.17 1.21 295 Electron-donating methoxy group
4-Chloro-5-iodobenzene-1,2-diamine C₆H₆ClIN₂ 268.48 1.65 355 Dual halogenation; steric hindrance
4-Phenoxybenzene-1,2-diamine C₁₂H₁₂N₂O 200.24 1.18 380 Bulky phenoxy substituent

Key Observations :

  • Halogenated Derivatives (e.g., 4-iodo, 4-chloro-5-iodo): Higher molecular weights and densities due to iodine's atomic mass. These compounds exhibit enhanced stability in electrophilic substitutions but may face solubility challenges .
  • Electron-Withdrawing Groups (e.g., nitro): Increase reactivity in nucleophilic aromatic substitutions but reduce solubility and yield in certain syntheses .
  • Electron-Donating Groups (e.g., methyl, methoxy): Improve solubility and facilitate cyclization reactions, as seen in benzimidazole synthesis .

Reaction with Isatin Derivatives

Comparative yields in indoloquinoxaline synthesis ():

Diamine Yield Range (%) Notes
4-Methylbenzene-1,2-diamine 65–78 Moderate steric hindrance
4-Chlorobenzene-1,2-diamine 70–85 High reactivity due to Cl electronegativity
4-Nitrobenzene-1,2-diamine 50–60 Reduced yield due to poor solubility

Biological Activity

4-Iodobenzene-1,2-diamine, also known as 4-iodo-o-phenylenediamine, is an aromatic compound with the molecular formula C6H7IN2. Its structure consists of a benzene ring substituted with an iodine atom and two amino groups at the 1 and 2 positions. This unique configuration endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and biological research.

The compound can be synthesized through various methods, including:

  • Iodination of Benzene-1,2-diamine : This method typically involves using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom into the benzene ring.
  • Reactions : this compound undergoes several types of chemical reactions:
    • Substitution Reactions : The iodine atom can be replaced by other substituents via nucleophilic substitution.
    • Oxidation and Reduction Reactions : The amino groups can be oxidized or reduced to form various derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom and amino groups facilitate participation in diverse chemical reactions, potentially modifying enzyme activities or receptor functions. This interaction can lead to alterations in cellular pathways and biological responses.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

  • Anticancer Potential : Studies indicate that this compound exhibits promise as an anticancer agent by inhibiting the proliferation of certain cancer cell lines. The presence of iodine enhances its reactivity and interaction with biological targets, which may contribute to its anticancer properties.
  • Protein and Nucleic Acid Interaction : The compound's ability to form stable covalent bonds with proteins and nucleic acids makes it useful for labeling and crosslinking applications in biological research. This property allows for the attachment of fluorescent tags or radioisotopes for detection purposes.
  • Bioconjugation Strategies : The reactivity of the iodine group enables participation in click chemistry reactions, expanding its utility in bioconjugation strategies for developing sensors and biosensors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureNotable Features
4-ChloroanilineC6H4ClNH2Lacks iodine; less reactive
3-IodoanilineC6H4I(NH2)Iodine at a different position
4-BromoanilineC6H4BrNH2Bromine substitution; less reactive than iodine
4-IodophenylalanineC6H4I(NH2)CH(NH2)COOHAmino acid derivative

The presence of both iodine and amino groups in this compound enhances its reactivity compared to its analogs, making it particularly valuable for synthetic organic chemistry and biological applications.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to disruption in cell cycle progression and induction of apoptosis.
  • Protein Modification : Research published in Bioconjugate Chemistry explored how this compound could modify thiol groups in proteins. This modification was shown to alter protein function significantly, suggesting potential therapeutic applications in targeting specific proteins involved in disease pathways.
  • Sensor Development : A recent study highlighted the use of this compound in developing electrochemical sensors for detecting heavy metals. The compound's unique properties allowed for selective binding and detection capabilities that could be applied in environmental monitoring.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Iodobenzene-1,2-diamine that influence experimental handling and storage?

  • Methodological Answer : Key properties include a density of 2.016 g/cm³, boiling point of 339°C, and flash point of 158.8°C . These parameters dictate storage at low temperatures (<4°C) in inert atmospheres to prevent oxidation. The compound’s moderate vapor pressure (9.46E-05 mmHg at 25°C) suggests limited volatility, but handling in fume hoods is advised to mitigate inhalation risks. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for synthetic applications due to its aromatic diamine structure .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

  • Step 1 : Nitration of 1,2-diaminobenzene followed by iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid.
  • Step 2 : Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .
  • Key Consideration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-reduction or dehalogenation .

Q. How can spectroscopic techniques be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ to resolve NH₂ proton signals (δ 4.8–5.2 ppm). Aromatic protons appear as doublets (J = 8–10 Hz) due to iodine’s para-directing effect .
  • IR : Confirm NH₂ stretching vibrations at 3350–3450 cm⁻¹ and C-I stretching at 550–650 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 235.04, with isotopic peaks confirming iodine presence .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) replaces iodine with aryl groups. Steric hindrance from iodine may reduce reaction rates compared to chloro/bromo analogs, necessitating higher catalyst loadings (5–10 mol%) .

Q. What strategies mitigate competing side reactions during benzimidazole synthesis from this compound?

  • Methodological Answer :

  • Acid Catalysis : Use HCl (2M) in ethanol to protonate NH₂ groups, minimizing oxidation side products.
  • Oxidation Control : Employ mild oxidants like MnO₂ instead of harsh agents (e.g., KMnO₄) to prevent iodine displacement.
  • Workup : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate benzimidazole derivatives .

Q. How can computational chemistry predict tautomeric equilibria of this compound under varying solvent conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize tautomers (amine-imine forms) at the B3LYP/6-311++G(d,p) level. Solvent effects (e.g., water vs. DMSO) are modeled using the PCM approach.
  • Results : Polar solvents stabilize the diamine tautomer (ΔG ≈ −3.2 kcal/mol in water), while nonpolar solvents favor imine forms .

Q. What experimental approaches resolve contradictions in reported solubility parameters across solvent systems?

  • Methodological Answer :

  • Gravimetric Analysis : Dissolve 100 mg of compound in 10 mL solvent (25°C), filter undissolved material, and measure residue mass.
  • Contradiction Example : Discrepancies in ethanol solubility (4.2 g/L vs. 6.8 g/L) may arise from impurities; recrystallize from hot ethanol before testing .

Q. How does steric hindrance from the iodine atom affect coordination behavior in transition metal complexes?

  • Methodological Answer :

  • Complex Synthesis : React this compound with CuCl₂ in methanol to form a Cu(II) complex. Single-crystal XRD reveals distorted square-planar geometry due to iodine’s bulk .
  • Comparison : Iodine’s size reduces ligand denticity (from bidentate to monodentate) compared to H or Cl analogs, altering catalytic activity in oxidation reactions .

Properties

IUPAC Name

4-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOSRKZBOIVBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458761
Record name 4-iodobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21304-38-1
Record name 4-iodobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercial 4-iodo-2-nitroaniline was reduced with 5 eq tin dichloride dihydrate in ethanol solution (75° C., 2 h) to give 92% 4-iodo-1,2-phenylenediamine as light red solid.
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Synthesis routes and methods II

Procedure details

4-Iodo-2-nitroaniline (35.2 g, 0.133 mol) was added in batches via an open funnel over 25 min to a heated (65° C.) mixture of SnCl2.2H2O (106.86 g, 0.465 mol) and 12N HCl (200 ml). An additional 12N HCl (30 ml) was added and the reaction mixture was heated at 65° C. for an additional 1 h, and stirred at room temperature for 1 h. It was placed in a refrigerator for 15 h, and the precipitate was filtered. The resultant solid was transferred into a flask containing water (210 ml), cooled (ice/water), and a solution of NaOH (aq) (35 g in 70 ml of water) was added to it over 10 min with stirring. The cooling bath was removed, and vigorous stirring was continued for 45 min. The mixture was filtered and the solid was washed with water and dried in vacuo to provide 4-iodobenzene-1,2-diamine as a tan solid (25.4 g). The product was used in the next step without further purification. 1H NMR (DMSO-d6, δ=2.5 ppm, 500 MHz): 6.79 (d, J=2, 1H), 6.63 (dd, J=1.9, 8.1, 1H), 6.31 (d, J=8.1, 1H), 4.65 (br s, 2H), 4.59 (br s, 2H). LC/MS: Anal. Calcd. for [M+H]+ C6H8IN2: 234.97; found: 234.9.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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